molecular formula C5H4IN5 B8619413 8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine

Cat. No.: B8619413
M. Wt: 261.02 g/mol
InChI Key: SEZHSDIASVNRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine is a useful research compound. Its molecular formula is C5H4IN5 and its molecular weight is 261.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H4IN5

Molecular Weight

261.02 g/mol

IUPAC Name

8-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

InChI

InChI=1S/C5H4IN5/c6-3-4-9-5(7)10-11(4)2-1-8-3/h1-2H,(H2,7,10)

InChI Key

SEZHSDIASVNRCO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (5.500 g; 32.43 mmol) is suspended in water (40.0 ml) before HI (67%, 21.855 ml; 194 mmol) is added. The mixture is stirred at 50° C. for 16 h and monitored by HPLC. The mixture is cooled to Rt, diluted with water. After adding NaOH till pH 14 is reached, the resulting suspension is cooled to 0° C. and all solids are filtered off giving 8-Iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine (7.850 g; 30.074 mmol) as a yellow solid.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
21.855 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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